DPP-IV Inhibitor Potency–Selectivity Trade-Off: Cyclopentylglycine vs. Cyclohexylglycine Pyrrolidides
In a systematic diastereoselective synthesis and evaluation of (3-substituted-cycloalkyl)glycine pyrrolidides and thiazolidides as DPP-IV inhibitors, cyclopentylglycine-derived compounds in the S,S,R configuration exhibited a distinct potency–selectivity profile compared to their cyclohexylglycine counterparts . The cyclohexylglycine S,S,R series (compounds 30a–d) were consistently 3- to 6-fold more potent against DPP-IV than the corresponding cyclopentylglycine S,S,R analogues (e.g., 30a vs. 8a) . However, the cyclopentylglycine scaffold enabled the discovery of compound 21e (S,R,R configuration) bearing a 4-(methanesulfonyl)benzenesulfonamido substituent, which achieved a DP-IV IC₅₀ of 13 nM with 120-fold selectivity over QPP, and compound 21f with 300-fold selectivity over QPP and >1000-fold over PEP—the highest selectivity among all compounds evaluated . This demonstrates that while cyclohexylglycine may confer higher absolute potency in certain stereochemical contexts, cyclopentylglycine provides a superior scaffold for achieving target selectivity, a critical parameter in protease inhibitor development .
| Evidence Dimension | DPP-IV inhibitory potency (IC₅₀) and selectivity ratio over off-target peptidases QPP and PEP |
|---|---|
| Target Compound Data | Cyclopentylglycine S,R,R derivative 21e: DP-IV IC₅₀ = 13 nM, 120-fold selective over QPP; Cyclopentylglycine S,R,R derivative 21f: DP-IV IC₅₀ = 71 nM, 300-fold selective over QPP, >1000-fold over PEP |
| Comparator Or Baseline | Cyclohexylglycine S,S,R series (30a–d): 3- to 6-fold more potent than corresponding cyclopentylglycine S,S,R analogues; Reference compound 1: DP-IV IC₅₀ = 22 nM, 50-fold over QPP |
| Quantified Difference | Cyclopentylglycine S,R,R series achieves up to 300-fold QPP selectivity vs. 50-fold for reference compound 1; Cyclohexylglycine S,S,R series 3–6× more potent but selectivity profiles not superior |
| Conditions | In vitro enzyme inhibition assays using recombinant human DPP-IV, QPP, and PEP; compounds synthesized via diastereoselective routes with defined stereochemistry at three chiral centers |
Why This Matters
For procurement decisions in DPP-IV-targeted peptide drug discovery, the choice between Fmoc-cyclopentylglycine and Fmoc-cyclohexylglycine should be guided by whether the project prioritizes absolute target potency (favoring Chg) or off-target selectivity (favoring Cpg in appropriate stereochemical configurations).
